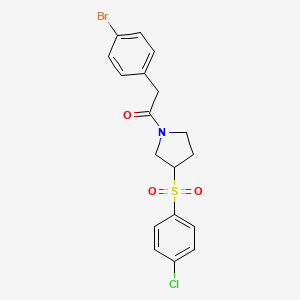

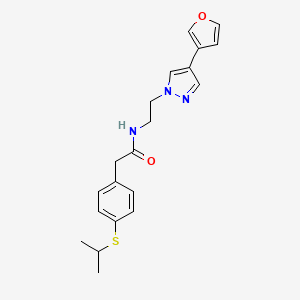

![molecular formula C6H8N4O4 B2392719 4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid CAS No. 163527-47-7](/img/structure/B2392719.png)

4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Nitro-1,2,4-triazol-5-one (NTO) is a low sensitive and thermally stable high energetic material containing a heterocyclic ring . It can be used to substitute highly sensitive high energetic materials that are thermally and photochemically less stable .

Synthesis Analysis

The synthesis of substituted [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans includes the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid .

Molecular Structure Analysis

The molecular structure of 3-Nitro-1,2,4-triazol-5-one (NTO) and its salts were characterized by 1H and 13C NMR spectroscopy, infrared spectroscopy, and elemental analysis .

Chemical Reactions Analysis

The compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C .

Physical And Chemical Properties Analysis

The compounds synthesized exhibit acceptable densities (1.77–1.80 g cm^−3) and optimal oxygen balance . All energetic salts except salt 6 exhibit excellent thermal stabilities with decomposition temperatures ranging from 203 to 270 °C .

Scientific Research Applications

- Significance : These compounds show noteworthy antiproliferative effects against human acute myeloid leukemia (AML) cells .

Cytotoxic Activity

Antiproliferative Effect

Selective Against Cancer Cells

High Explosive Substitute

Composite Materials Optimization

Mechanism of Action

Target of Action

Compounds with similar structures, such as other 1,2,4-triazole derivatives, have been found to exhibit antimicrobial activity against eskape pathogens .

Mode of Action

It’s known that nitro-containing compounds like this can undergo a bioreductive transformation in the presence of certain enzymes, leading to the formation of reactive species that can interact with cellular targets .

Biochemical Pathways

Nitro-containing compounds are generally known to interfere with dna synthesis and disrupt cellular function, leading to cell death .

Pharmacokinetics

The pharmacokinetics of similar nitro-containing compounds suggest that they can be absorbed and distributed throughout the body, metabolized (often through reduction), and then excreted .

Result of Action

Similar nitro-containing compounds are known to cause cellular damage and death, often through the generation of reactive species that can damage cellular components .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid. For instance, the presence of certain enzymes can catalyze the reduction of the nitro group, influencing the compound’s activity . Additionally, factors such as pH and temperature can affect the compound’s stability .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(3-nitro-1,2,4-triazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O4/c11-5(12)2-1-3-9-4-7-6(8-9)10(13)14/h4H,1-3H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHMLQUUROMVFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CCCC(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

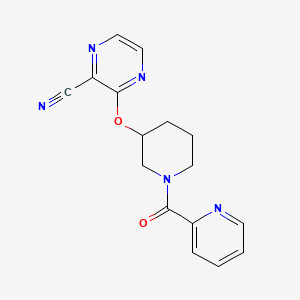

![{[4-(1h-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride](/img/no-structure.png)

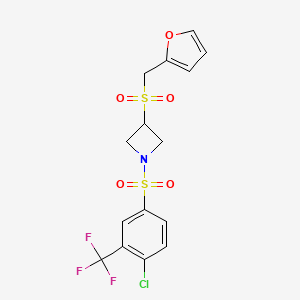

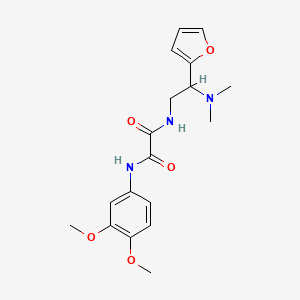

![4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]benzohydrazide](/img/structure/B2392640.png)

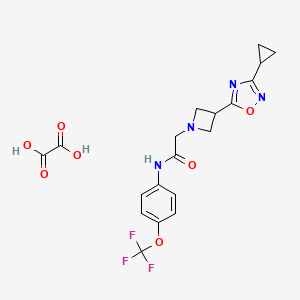

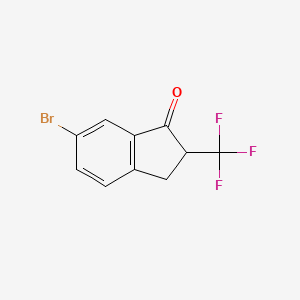

![3-{[4-(2,3-Dimethylphenyl)piperazinyl]carbonyl}-6-bromo-8-methoxychromen-2-one](/img/structure/B2392643.png)

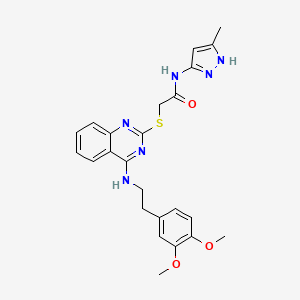

![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2392650.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2392654.png)